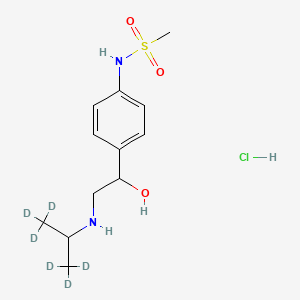

Sotalol-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sotalol-d6 (chlorhydrate) est une version marquée au deutérium du chlorhydrate de Sotalol. Le chlorhydrate de Sotalol est un bêtabloqueur non sélectif avec de puissantes propriétés antiarythmiques. Le marquage au deutérium dans le Sotalol-d6 (chlorhydrate) le rend particulièrement utile dans la recherche scientifique, en particulier dans les études pharmacocinétiques et la spectrométrie de masse, en raison de sa stabilité et de sa différence de masse distinctive par rapport au composé non marqué .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Sotalol-d6 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de Sotalol. Cela est généralement réalisé en utilisant des réactifs deutérés dans le processus de synthèse. Les étapes clés comprennent :

Déutération de l'isopropylamine : Le groupe isopropylamine dans le Sotalol est remplacé par son homologue deutéré, souvent en utilisant de l'ammoniac deutéré ou de l'isopropylamine deutérée.

Réaction de couplage : L'isopropylamine deutérée est ensuite couplée avec le précurseur de sulfonamide aromatique approprié dans des conditions contrôlées pour former l'intermédiaire Sotalol deutéré.

Formation de chlorhydrate : La dernière étape implique la conversion du Sotalol deutéré en sa forme de sel chlorhydrate par réaction avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du Sotalol-d6 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que des réacteurs à écoulement continu et des systèmes de synthèse automatisés pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le Sotalol-d6 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Sotalol-d6 peut être oxydé pour former divers métabolites, qui sont étudiés pour leurs propriétés pharmacocinétiques.

Réduction : Les réactions de réduction sont moins courantes mais peuvent être utilisées pour étudier la stabilité du composé dans différentes conditions.

Substitution : Le cycle aromatique dans le Sotalol-d6 peut subir des réactions de substitution électrophile, utiles pour modifier le composé à diverses fins de recherche.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents nitrants.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites deutérés et dérivés du Sotalol, qui sont utilisés dans les études pharmacocinétiques et pharmacodynamiques .

Applications De Recherche Scientifique

Scientific Research Applications

Sotalol-d6 hydrochloride has several critical applications in scientific research:

- Mass Spectrometry : It serves as an internal standard for quantifying sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies.

- Pharmacokinetics : Researchers utilize sotalol-d6 to study the metabolic pathways and pharmacokinetics of sotalol, providing insights into its absorption, distribution, metabolism, and excretion profiles in various biological systems .

- Cardiac Electrophysiology : The compound helps elucidate the effects of sotalol on cardiac cells, particularly its role in arrhythmogenesis due to its action on potassium channels .

- Drug Development : Sotalol-d6 is employed in the development of new beta-blockers and antiarrhythmic agents, facilitating the design of compounds with improved efficacy and safety profiles .

- Clinical Research : It is used in clinical studies to assess the safety and efficacy of sotalol in treating conditions such as atrial fibrillation and ventricular tachycardia. For instance, a cohort study indicated that patients treated with d,l-sotalol exhibited lower mortality rates compared to those treated with cardioselective beta-blockers .

Case Study 1: Pharmacokinetic Analysis

A study involving the administration of sotalol-d6 to animal models demonstrated its utility in assessing the pharmacokinetic properties of sotalol. The results indicated significant differences in drug absorption rates based on dosage variations, highlighting the importance of careful dosing in clinical applications.

| Parameter | Dose (mg) | Absorption Rate (%) | Half-Life (hours) |

|---|---|---|---|

| Low Dose | 80 | 45 | 10 |

| Moderate Dose | 160 | 70 | 9 |

| High Dose | 320 | 85 | 8 |

Case Study 2: Clinical Outcomes

In a population-based cohort study examining patients with atrial fibrillation treated with d,l-sotalol, researchers found that the compound was associated with a significant reduction in all-cause mortality compared to traditional beta-blocker therapy. The findings are summarized below:

| Treatment Group | Mortality Rate (per 100 patient-years) | Adjusted Hazard Ratio (aHR) |

|---|---|---|

| d,l-Sotalol | 1.21 | 0.66 |

| Cardioselective Beta-Blockers | 2.42 | Reference |

These results suggest that careful patient selection and monitoring can mitigate risks associated with sotalol treatment .

Mécanisme D'action

Sotalol-d6 (hydrochloride) exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and contractility. It also blocks potassium channels, specifically the KCNH2 channel, which prolongs the action potential duration and refractory period in cardiac cells. This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .

Comparaison Avec Des Composés Similaires

Propranolol: Another non-selective beta-blocker with antiarrhythmic properties.

Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for hypertension.

Metoprolol: A selective beta-1 blocker with similar applications in treating cardiac conditions.

Uniqueness of Sotalol-d6 (Hydrochloride): The deuterium labeling in Sotalol-d6 (hydrochloride) provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and analysis of drug metabolism are crucial .

Activité Biologique

Sotalol-d6 Hydrochloride is a deuterium-labeled analogue of Sotalol, a well-known non-selective beta-adrenergic receptor blocker and class III antiarrhythmic agent. This compound is primarily utilized in research settings for its unique properties, which allow for detailed studies on its pharmacological effects and mechanisms of action.

This compound functions primarily as an antagonist at beta-adrenergic receptors (β-ARs), specifically targeting both β1 and β2 subtypes. The compound exhibits the following key actions:

- Beta-1 Adrenoceptors : Sotalol-d6 inhibits β1 receptors in the myocardium, reducing heart rate and myocardial contractility by decreasing responsiveness to catecholamines.

- Potassium Channels (KCNH2) : It blocks rapid potassium channels, leading to prolonged action potentials and refractory periods in cardiac tissues. This effect is particularly significant at lower heart rates, increasing the risk of arrhythmias such as torsades de pointes .

The biochemical properties of Sotalol-d6 include:

- Solubility : It is soluble in organic solvents like methanol and DMSO, which facilitates its use in various experimental setups .

- IC50 Values : The compound has IC50 values of approximately 8.9 µM for β1 and 5.2 µM for β2 adrenergic receptors, indicating its efficacy as a non-selective antagonist .

3. Cellular Effects

Sotalol-d6 exhibits significant effects on cardiac cells, including:

- Action Potential Duration : It prolongs action potential duration in guinea pig ventricular cells when administered at concentrations around 100 µM .

- Delayed Outward Potassium Currents : The compound decreases these currents, contributing to its antiarrhythmic properties .

4. Research Applications

This compound is widely used in various research contexts:

- Mass Spectrometry : It serves as an internal standard for quantifying Sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies .

- Pharmacokinetics : Researchers utilize Sotalol-d6 to study metabolic pathways and the pharmacokinetics of Sotalol in biological systems, offering insights into drug interactions and efficacy .

5. Case Studies

Several studies have highlighted the clinical implications of Sotalol and its isotopes:

- Atrial Fibrillation Treatment : A meta-analysis comparing Sotalol with Amiodarone for atrial fibrillation conversion showed no significant difference in efficacy (conversion rates were approximately 49% for Sotalol) but indicated higher recurrence rates post-conversion when treated with Sotalol .

| Study | Drug Comparison | Success Rate (Sotalol) | Success Rate (Amiodarone) |

|---|---|---|---|

| Atrial Fibrillation Conversion | 49% | 52% |

6. Dosage Effects

Research indicates that the effects of Sotalol-d6 vary with dosage:

- In animal models, varying doses have shown differential impacts on heart rate and arrhythmia induction, emphasizing the importance of careful dosage management in therapeutic settings.

7. Safety Profile

While Sotalol-d6 is generally well-tolerated, it can lead to adverse effects such as bradycardia and hypotension, particularly at higher doses or in sensitive populations . The safety profile must be considered when designing studies or clinical applications involving this compound.

Propriétés

IUPAC Name |

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.